molecular formula C28H42N4O2 B11565546 1,1'-Decane-1,10-diylbis[3-(3-ethylphenyl)urea]

1,1'-Decane-1,10-diylbis[3-(3-ethylphenyl)urea]

Cat. No.: B11565546
M. Wt: 466.7 g/mol
InChI Key: YXFOSCJQQBKWJZ-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)-1-(10-{[(3-ethylphenyl)carbamoyl]amino}decyl)urea is a synthetic organic compound characterized by its unique structure, which includes two 3-ethylphenyl groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylphenyl)-1-(10-{[(3-ethylphenyl)carbamoyl]amino}decyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-ethylphenyl isocyanate with a suitable amine to form the corresponding urea derivative. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)-1-(10-{[(3-ethylphenyl)carbamoyl]amino}decyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(3-Ethylphenyl)-1-(10-{[(3-ethylphenyl)carbamoyl]amino}decyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-ethylphenyl)-1-(10-{[(3-ethylphenyl)carbamoyl]amino}decyl)urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethylphenyl)-1-(10-{[(3-methylphenyl)carbamoyl]amino}decyl)urea
  • 3-(3-Ethylphenyl)-1-(10-{[(3-isopropylphenyl)carbamoyl]amino}decyl)urea
  • 3-(3-Ethylphenyl)-1-(10-{[(3-phenyl)carbamoyl]amino}decyl)urea

Uniqueness

3-(3-Ethylphenyl)-1-(10-{[(3-ethylphenyl)carbamoyl]amino}decyl)urea is unique due to its specific substitution pattern and the presence of two 3-ethylphenyl groups. This structural feature may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C28H42N4O2

Molecular Weight

466.7 g/mol

IUPAC Name

1-(3-ethylphenyl)-3-[10-[(3-ethylphenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C28H42N4O2/c1-3-23-15-13-17-25(21-23)31-27(33)29-19-11-9-7-5-6-8-10-12-20-30-28(34)32-26-18-14-16-24(4-2)22-26/h13-18,21-22H,3-12,19-20H2,1-2H3,(H2,29,31,33)(H2,30,32,34)

InChI Key

YXFOSCJQQBKWJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC(=C2)CC

Origin of Product

United States

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